2-Chloro-1-(pyridin-2-yl)ethanone
Overview
Description
2-Chloro-1-(pyridin-2-yl)ethanone is an organic compound that belongs to the class of chloropyridines It is characterized by a pyridine ring substituted with a chloroacetyl group at the second position
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby influencing the biological processes they are involved in.
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, microbial infections, and cancer . The compound may exert its effects by modulating the activity of key enzymes or proteins within these pathways.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on the activities of structurally similar compounds, it can be speculated that the compound may have potential anti-inflammatory, antimicrobial, and antitumor activities .
Action Environment
The action, efficacy, and stability of 2-Chloro-1-(pyridin-2-yl)ethanone can be influenced by various environmental factors. These may include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment in which the compound is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(pyridin-2-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropyridine with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to control temperature and pressure, ensuring consistent product quality. The final product is usually obtained through crystallization and subsequent drying.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine carboxylic acids.
Reduction: Products include pyridine alcohols.
Scientific Research Applications
2-Chloro-1-(pyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in material science.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-acetylpyridine: Similar in structure but with the chloro and acetyl groups at different positions.
1-(2-Chloropyridin-4-yl)ethanone: Another structural isomer with different substitution patterns.
Uniqueness
2-Chloro-1-(pyridin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-1-pyridin-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBWZBZROWRCPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.